molecular formula C19H19N5O3 B2678349 N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396852-30-4

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No. B2678349
CAS RN: 1396852-30-4
M. Wt: 365.393
InChI Key: RKYVZWPDRJYRHM-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BPOC and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antifungal Activities

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been found to demonstrate significant antimicrobial and antifungal properties. In a study by Rajurkar and Pund (2014), various analogs of this compound were synthesized and screened for their biological activities. The compounds exhibited notable in vitro antibacterial activity against organisms like E. coli, K. pneumonia, S. aureus, and B. Subtilis. Furthermore, antifungal activity was observed against A. niger and S. cerevisiae, indicating the compound's potential as a broad-spectrum antimicrobial agent (Rajurkar & Pund, 2014).

Anti-Mycobacterial Properties

The compound and its analogs have shown efficacy against mycobacterial infections. Zítko et al. (2015) designed and synthesized new anilides of pyrazinoic acid, demonstrating significant anti-mycobacterial activity in vitro against Mycobacterium tuberculosis H37Rv. These findings suggest that the compound could be effective in treating tuberculosis and related bacterial infections (Zítko et al., 2015).

Chemical Synthesis and Mechanistic Studies

This compound also plays a role in chemical synthesis and mechanistic studies. Gu et al. (2015) explored the oxidation mechanism of a similar pyrazinone-carboxamide core in a candidate drug, highlighting its relevance in drug metabolism and biotransformation studies (Gu et al., 2015).

Material Science and Supramolecular Chemistry

In material science, derivatives of pyrazinyl substituted azole, which include N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, have been studied for their potential in creating supramolecular architectures. Li et al. (2010) investigated the solvothermal interconversions of such compounds in the presence of metal salts, which could have implications in the field of crystal engineering and design (Li et al., 2010).

properties

IUPAC Name

N-(4-butylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-2-3-4-13-5-7-14(8-6-13)22-18(26)16-12-27-19(23-16)24-17(25)15-11-20-9-10-21-15/h5-12H,2-4H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYVZWPDRJYRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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